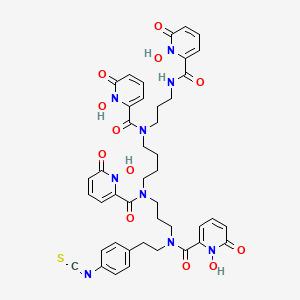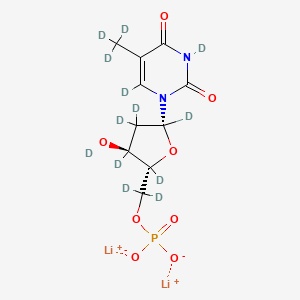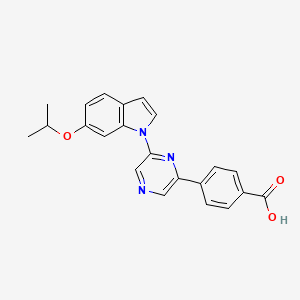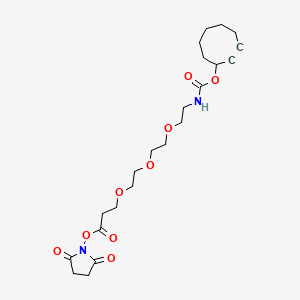
Sco-peg3-nhs
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sco-peg3-nhs involves the reaction of a PEG chain with an N-hydroxysuccinimide (NHS) ester. The PEG chain is typically functionalized with a terminal imine group, which allows it to react with the NHS ester to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Sco-peg3-nhs undergoes several types of chemical reactions, including:
Substitution Reactions: The imine group can react with amines to form amide bonds.
Oxidation and Reduction Reactions: These reactions can modify the PEG chain or the imine group.
Common Reagents and Conditions:
Substitution Reactions: Typically involve amines and are carried out under mild conditions to prevent degradation of the PEG chain.
Oxidation and Reduction Reactions: Common reagents include borohydrides for reduction and oxidizing agents like hydrogen peroxide.
Major Products: The major products formed from these reactions include various PEG derivatives with modified functional groups, which can be used in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Sco-peg3-nhs has a wide range of applications in scientific research, including:
Chemistry:
- Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways .
Biology:
- Employed in the development of bioconjugates for studying protein-protein interactions and cellular processes .
Medicine:
- Investigated for its potential in targeted drug delivery systems, where it can help deliver therapeutic agents to specific cells or tissues .
Industry:
Wirkmechanismus
The mechanism of action of Sco-peg3-nhs involves its role as a linker in PROTACs. PROTACs work by bringing together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG linker in this compound provides the necessary flexibility and spacing to facilitate this interaction .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C22H32N2O9 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H32N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h18H,1-4,6,8-17H2,(H,23,28) |
InChI-Schlüssel |
IXQPURUAEGAVFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


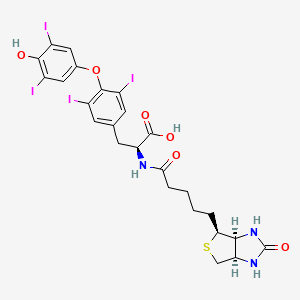
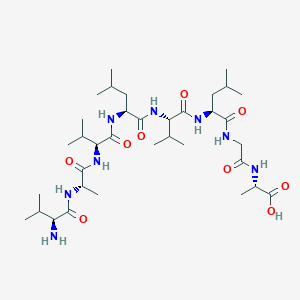
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)



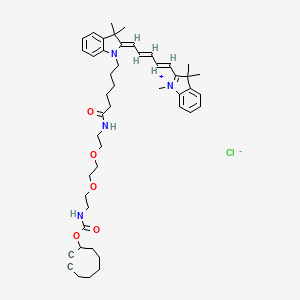
![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
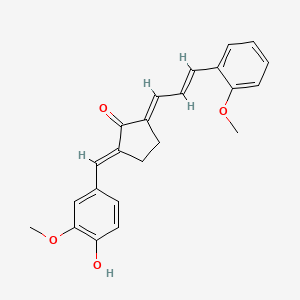
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)
